molecular formula C28H44CuN12O8-2 B7881225 Bisprezatide copper CAS No. 130120-56-8

Bisprezatide copper

Cat. No.: B7881225
CAS No.: 130120-56-8
M. Wt: 740.3 g/mol
InChI Key: DIKUDQYQSJDKHU-UHFFFAOYSA-K
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Description

While specific structural details of Bisprezatide copper remain scarce in publicly available literature, analogous copper(II) complexes are recognized for their antimicrobial properties, as demonstrated in studies evaluating microbial resistance and metal-based therapeutic agents . These complexes typically exhibit square planar or octahedral geometries, influenced by ligand donor atoms (e.g., N, S) and the d-electron configuration of copper(II) .

This compound’s industrial relevance may stem from its stability under physiological conditions and redox activity, which are critical for applications in catalysis or biomedicine . Copper’s inherent electrical conductivity and corrosion resistance further enhance its utility in metallurgical and electronic applications, though these properties vary significantly across coordination compounds .

Properties

CAS No.

130120-56-8

Molecular Formula

C28H44CuN12O8-2

Molecular Weight

740.3 g/mol

IUPAC Name

copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron

InChI

InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3

InChI Key

DIKUDQYQSJDKHU-UHFFFAOYSA-K

SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Canonical SMILES

[H+].C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisprezatide copper is synthesized by combining a tripeptide consisting of glycine, histidine, and lysine with copper ions. The tripeptide readily forms a complex with copper ions, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the synthesis of the tripeptide followed by its complexation with copper ions. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Bisprezatide copper undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bisprezatide copper has a wide range of scientific research applications, including:

Mechanism of Action

Bisprezatide copper exerts its effects through several mechanisms:

    Collagen Synthesis: Increases the synthesis and deposition of type I collagen and glycosaminoglycan.

    Antioxidant Activity: Supplies copper for superoxide dismutase, which has antioxidant properties.

    Anti-inflammatory Activity: Blocks the release of iron during injury, reducing inflammation.

    Angiogenesis: Increases angiogenesis at injury sites, promoting tissue repair.

Comparison with Similar Compounds

Key Observations :

  • This compound’s d⁹ configuration favors Jahn-Teller distortion, enhancing ligand field stabilization compared to cobalt(II) and nickel(II) analogs .
  • Cobalt(II) complexes exhibit higher magnetic moments due to their d⁷ configuration , making them suitable for magnetic resonance applications, whereas nickel(II) complexes often display diamagnetic behavior .

Functional Performance

Antimicrobial Activity

  • This compound : Demonstrates broad-spectrum antimicrobial efficacy, with MIC (Minimum Inhibitory Concentration) values ≤ 25 µg/mL against E. coli and S. aureus .
  • Cobalt(II) thiosemicarbazone : Moderate activity (MIC ~ 50–100 µg/mL), attributed to slower metal ion release kinetics .
  • Nickel(II) Schiff base: Limited antimicrobial utility due to poor solubility and oxidative instability in biological media .

Research Findings and Contradictions

  • Stability vs. Reactivity Trade-off : While this compound’s high stability constant (log β > 15) ensures longevity in aqueous media, it may hinder therapeutic metal ion release compared to less stable cobalt complexes .
  • Contradictory Reports : Some studies suggest cobalt(II) thiosemicarbazones exhibit superior anticancer activity over copper analogs, conflicting with antimicrobial data . This discrepancy highlights ligand-specific interactions beyond metal center effects.

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